2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone
Overview
Description
2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone is a chemical compound known for its diverse applications in scientific research and industry This compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone typically involves the reaction of 2-chlorobenzyl chloride with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation and Reduction: The sulfone group can undergo redox reactions, leading to the formation of sulfoxides or sulfides.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzyl group, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infectious diseases and other medical conditions.
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone involves its interaction with specific molecular targets and pathways. The oxadiazole ring and sulfone group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This interaction can disrupt the normal function of enzymes and proteins, leading to its antifungal and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of a sulfone group.
2-(1,3,4-Oxadiazol-5-yl)aniline: Contains the oxadiazole ring but with an aniline substituent.
5-(3-Chlorobenzyl)-1,3,4-oxadiazole-2-thiol: Similar to the first compound but with a different position of the chlorine atom on the benzyl group.
Uniqueness
2-Chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone is unique due to the presence of both the sulfone group and the oxadiazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-13-9-5-4-8-12(13)10-22(19,20)15-18-17-14(21-15)11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUZVKFEFPMCNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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